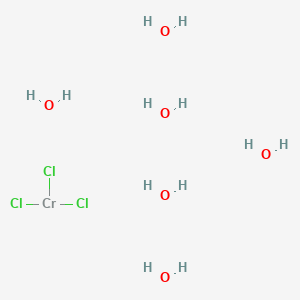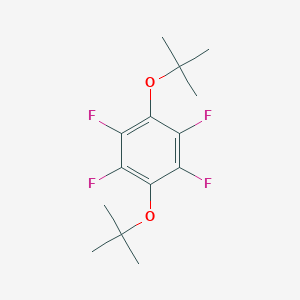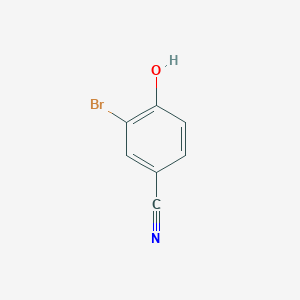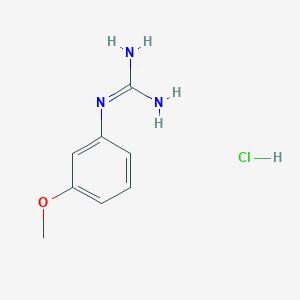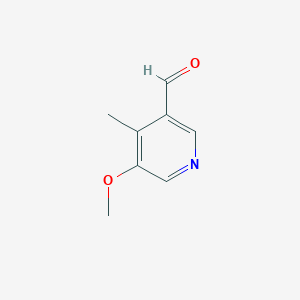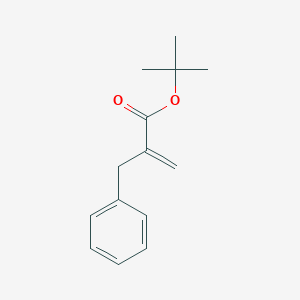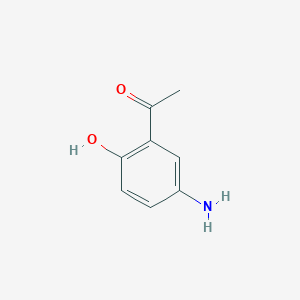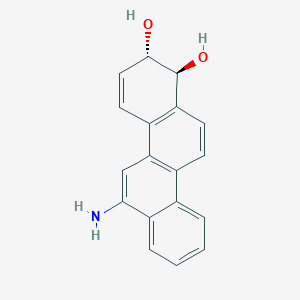
trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene, also known as trans-DDAC, is a chrysene derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biochemical and physiological effects, making it a valuable tool in the study of biological systems.
作用机制
Trans-DDAC binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA helix. This binding is specific to damaged DNA, as trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene has a higher affinity for DNA lesions than for undamaged DNA. Once bound to damaged DNA, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene can act as a fluorescent probe, allowing for the visualization and quantification of DNA damage.
生化和生理效应
Trans-DDAC has been shown to induce DNA damage in cells, leading to cell death. This effect has been observed in various cell types, including cancer cells, making trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene a potential anti-cancer agent. Additionally, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
实验室实验的优点和局限性
One advantage of using trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene in lab experiments is its high specificity for damaged DNA, allowing for the precise detection and quantification of DNA damage. However, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene can also induce DNA damage in cells, which may confound experimental results. Additionally, the synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene can be complex and time-consuming, making it less practical for some applications.
未来方向
There are several potential future directions for the use of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene in scientific research. One area of interest is the development of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene-based therapies for cancer treatment. Additionally, trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene could be used to study the effects of environmental toxins on DNA damage and repair in various organisms. Further research is also needed to better understand the mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene and its potential applications in various fields of study.
Conclusion
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is a valuable tool in scientific research, with potential applications in the study of DNA damage and repair, cancer treatment, and environmental toxicology. Its high specificity for damaged DNA makes it a valuable probe for the detection and quantification of DNA damage, although its potential to induce DNA damage in cells must be taken into consideration. Further research is needed to fully understand the potential applications of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene in various fields of study.
合成方法
Trans-DDAC can be synthesized through a multi-step process involving the reaction of chrysene with nitric acid to form nitrochrysene, which is then reduced to aminochrysene. The amino group is then selectively reduced to produce trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene. This synthesis method has been optimized to produce high yields of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene with high purity.
科学研究应用
Trans-DDAC has been widely used in scientific research as a fluorescent probe for the detection of DNA damage. It has been shown to bind specifically to damaged DNA, making it a valuable tool for studying DNA repair mechanisms. Trans-DDAC has also been used to study the effects of environmental toxins on DNA damage and repair.
属性
CAS 编号 |
117760-93-7 |
|---|---|
产品名称 |
trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene |
分子式 |
C18H15NO2 |
分子量 |
277.3 g/mol |
IUPAC 名称 |
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1 |
InChI 键 |
BDQUGJCOXDENQA-ROUUACIJSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
其他 CAS 编号 |
117760-93-7 |
同义词 |
1,2-dihydro-1,2-dihydroxy-6-aminochrysene 6-aminochrysene-1,2-dihydrodiol AC-1,2-dihydrodiol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



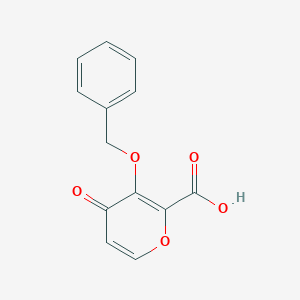
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)



